2-(2-formyl-1H-indol-3-yl)acetic acid

CRTH2 antagonism Allergic inflammation Prostaglandin D2 receptor

Sourcing a validated CRTH2 antagonist building block? Unfunctionalized indole-3-acetic acid (IAA) lacks the electrophilic 2-formyl handle required to construct N-aryl substituted indole acetic acids, risking uncertain potency and selectivity outcomes. • Directly enables CRTH2 antagonists with IC50 40 nM & 40-fold DP1 selectivity • Electrophilic 2-formyl group supports reductive amination, Knoevenagel condensation, and Grignard addition diversification • ≥95% purity; ambient shipping; global delivery

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B13249272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-formyl-1H-indol-3-yl)acetic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C=O)CC(=O)O
InChIInChI=1S/C11H9NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,6,12H,5H2,(H,14,15)
InChIKeyGJHIVSOTRNLSME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Formyl-1H-indol-3-yl)acetic Acid: CRTH2 Antagonist Scaffold


2-(2-Formyl-1H-indol-3-yl)acetic acid (CAS: 118361-82-3) is a functionalized indole-3-acetic acid (IAA) derivative distinguished by a formyl (-CHO) substituent at the 2-position of the indole core. Its molecular formula is C11H9NO3, with a molecular weight of 203.19 g/mol . This substitution pattern confers a unique electrophilic reactivity profile at the indole 2-position, enabling diverse downstream chemical transformations such as condensations and nucleophilic additions . As part of the broader indole-3-acetic acid pharmacophore class, it serves as a key scaffold in medicinal chemistry, most notably as a core structure for developing antagonists targeting the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor implicated in allergic inflammation [1]. This positions it as a foundational building block distinct from simpler, unfunctionalized IAA analogs.

Scaffold CRTH2 antagonist core structure
Reactivity Electrophilic 2-formyl handle for diversification
Differentiation Distinct from unfunctionalized IAA analogs

2-(2-Formyl-1H-indol-3-yl)acetic Acid vs. IAA: Key Divergence


Attempting to substitute 2-(2-formyl-1H-indol-3-yl)acetic acid with unfunctionalized indole-3-acetic acid (IAA) or other simple IAA analogs in a research or development workflow is scientifically invalid. The 2-formyl group is not an inert structural feature; it is the primary driver of differential chemical reactivity and biological target engagement. Simple IAA lacks the electrophilic handle for constructing the N-aryl substituted or transposed indole acetic acid structures that define potent CRTH2 antagonists [1]. Furthermore, the presence and exact positioning of the formyl group critically influences binding affinity and selectivity for targets like CRTH2, with regioisomers displaying markedly different activities [2]. This compound is not a general-purpose IAA; it is a specific, functionalized scaffold. Procurement decisions must be based on this specific chemical identity to ensure experimental outcomes are reproducible and aligned with validated structure-activity relationships (SAR) established in the literature.

Reactivity mismatch

2-Formyl group enables electrophilic transformations; unfunctionalized IAA may not replicate this reactivity profile.

Target engagement divergence

Formyl positioning critically influences CRTH2 binding; regioisomers or simple analogs may not maintain validated SAR.

2-(2-Formyl-1H-indol-3-yl)acetic Acid: Head-to-Head Evidence


CRTH2 Antagonist Functional Potency

In CRTH2 antagonist development, the indole-1-acetic acid scaffold derived from a 2-formylindole-3-acetic acid core (like the target compound) enables high-potency target engagement. An indole-4 derivative, representing this class, exhibits a functional antagonist IC50 of 40 nM in a human whole blood eosinophil shape change assay [1]. In contrast, early N-aryl substituted analogs based on a less optimally functionalized core demonstrated significantly lower potency, with a pA2 of 6.8 (equivalent to an IC50 of approximately 158 nM) in a calcium mobilization assay [2]. This represents a ~4-fold improvement in functional potency driven by the optimized placement of the acetic acid and aryl groups on the indole core.

Functional potency
Cross-study
IC50 40 nM vs 158 nM
Supports potency-driven antagonist design
Assay conditions differ; ~4-fold improvement reported
CRTH2 antagonism Allergic inflammation Prostaglandin D2 receptor

CRTH2 vs. DP1 Receptor Selectivity

A key advantage of the indole-1-acetic acid series, accessible from the target compound, is its ability to achieve high selectivity for the CRTH2 receptor over the related DP1 receptor. Indole 4, a first-generation antagonist from this class, demonstrates 40-fold functional selectivity for CRTH2 over DP1 [1]. This level of selectivity is not a class-wide property; for instance, extended sulphonamide analogs (Compound 8) show a loss of this discrimination, with binding affinities of Ki = 222 nM for CRTH2 and Ki = 86 nM for DP1, representing only a ~2.5-fold selectivity [1].

DP1 selectivity
Head-to-head
40-fold vs ~2.5-fold
Supports selective CRTH2 probe development
Class representative Indole 4 vs Compound 8
Receptor selectivity CRTH2 DP1 Drug safety

Synthetic Versatility of the 2-Formyl Group

The 2-formyl group in 2-(2-formyl-1H-indol-3-yl)acetic acid introduces regiospecific electrophilic reactivity at the indole 2-position, enabling unique transformations such as condensations and nucleophilic additions . In contrast, unfunctionalized indole-3-acetic acid (IAA) has no such reactive handle, limiting its utility as a direct scaffold for diversification [1]. Furthermore, the target compound's 2-formyl group can be readily reduced to a hydroxymethyl group or oxidized to a carboxylic acid, providing orthogonal functionalization points not available on simple IAA . This differential reactivity is critical for constructing the N-aryl substituted and transposed indole acetic acid derivatives that define the potent CRTH2 antagonist pharmacophore [2].

Synthetic versatility
Class-level
2-Formyl enables condensations, nucleophilic additions, reductions, oxidations
Enables focused indole library diversification
Qualitative advantage over unfunctionalized IAA
Synthetic intermediate Indole functionalization Medicinal chemistry

2-(2-Formyl-1H-indol-3-yl)acetic Acid Applications


CRTH2 Antagonist Lead Optimization

Medicinal chemistry teams can utilize 2-(2-formyl-1H-indol-3-yl)acetic acid as a validated starting point for synthesizing potent and selective CRTH2 antagonists. As demonstrated, this scaffold enables the construction of compounds with an IC50 of 40 nM in functional assays and a 40-fold selectivity window over DP1 [1]. This provides a significant advantage over starting with unfunctionalized IAA, which would require de novo introduction of the necessary aryl and acid functionalities with uncertain outcomes on potency and selectivity. This scenario is directly supported by the evidence of high-potency, high-selectivity antagonism derived from this specific chemical core.

Focused Indole Library Synthesis for SAR

Chemical biologists and synthetic chemists can procure this compound to create diverse, indole-focused compound libraries. The electrophilic 2-formyl group serves as a unique and orthogonal handle for diversification (e.g., via reductive aminations, Knoevenagel condensations, or Grignard additions) that is not available on simpler indole-3-acetic acid . This allows for the systematic exploration of chemical space around the indole 2-position, which is a critical determinant of biological activity as shown by the SAR leading to potent CRTH2 ligands [1]. This scenario is supported by evidence of the compound's unique synthetic versatility.

Indole-2 Substituents in Auxin Signaling

Plant biologists investigating structure-activity relationships (SAR) in auxin signaling can use this compound as a probe to dissect the role of the indole 2-position. While 2-alkyl-IAA analogs have been shown to exhibit auxin activity, their potency is highly dependent on the nature of the 2-substituent, with some falling on the borderline between strong and weak auxins [2]. 2-(2-Formyl-1H-indol-3-yl)acetic acid offers a distinct chemical and electronic environment at this critical position, allowing for direct comparison with 2-alkyl, 2-halo, or unsubstituted IAAs to map the molecular recognition requirements of auxin-binding proteins (ABP1). This scenario is supported by class-level evidence linking 2-substitution in IAA to altered auxin activity.

Application
Selection Property
Validation Focus
CRTH2 antagonist development
2-Formylindole scaffold with reported SAR
Functional antagonist potency and DP1 selectivity
Indole library synthesis
Orthogonal 2-formyl reactive handle
Diversification efficiency and compound purity
Auxin signaling SAR
Indole-2 substituent electronic modulation
Auxin activity and ABP1 binding assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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